molecular formula C26H36ClNO4 B1228308 Diproteverine hydrochloride CAS No. 69373-88-2

Diproteverine hydrochloride

Número de catálogo: B1228308
Número CAS: 69373-88-2
Peso molecular: 462.0 g/mol
Clave InChI: AWQPJKUSDUHYIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El hidrocloruro de diproteverina es un bloqueador de los canales de calcio que ha mostrado propiedades antianginosas potenciales. Se utiliza principalmente por sus efectos vasodilatadores y antiespasmódicos. El compuesto es conocido por su capacidad para reducir la amplitud de los potenciales de acción lentos y acortar la duración de los potenciales de acción rápidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de diproteverina implica la reacción del 3,4-dietoxi-benzaldehído con 6,7-dipropan-2-iloxi-3,4-dihidroisoquinolina. La reacción generalmente requiere un solvente como el etanol y un catalizador como el ácido clorhídrico para facilitar la formación de la sal de clorhidrato .

Métodos de producción industrial

La producción industrial del hidrocloruro de diproteverina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se cristaliza a menudo y se purifica mediante técnicas de recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de diproteverina sufre varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del hidrocloruro de diproteverina. Estos derivados a menudo conservan la estructura principal del compuesto, pero exhiben diferentes propiedades químicas y físicas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Drotaverine hydrochloride functions as a selective inhibitor of phosphodiesterase-4 (PDE4), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This mechanism results in muscle relaxation, making it effective for treating various conditions characterized by smooth muscle spasms.

Key Pharmacological Actions:

  • Antispasmodic : Relieves spasms in the gastrointestinal tract, urinary system, and gall bladder.
  • Myotropic Effects : Directly affects smooth muscle tissues, enhancing relaxation.
  • Vasodilation : Contributes to blood vessel dilation, potentially lowering blood pressure.

Medical Applications

Drotaverine hydrochloride has a range of clinical applications:

  • Gastrointestinal Disorders :
    • Used for symptomatic relief in conditions like irritable bowel syndrome (IBS), where it significantly reduces abdominal pain and improves stool frequency .
    • Effective in alleviating pain associated with gallstones and kidney stones .
  • Gynecological Uses :
    • Employed to relieve menstrual cramps (dysmenorrhea) and to facilitate cervical dilation during labor .
    • A study indicated that drotaverine improved pain relief during labor without significant side effects .
  • Renal Colic :
    • Drotaverine has been compared with diclofenac for treating acute renal colic, showing similar efficacy in pain relief .
  • Self-Medication Trends :
    • Many patients utilize drotaverine for self-medication in common conditions like cholelithiasis and nephrolithiasis, reporting high satisfaction rates regarding symptom relief .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of drotaverine hydrochloride:

Study FocusSample SizeTreatment DurationOutcome
Efficacy in IBS180 patients4 weeksSignificant reduction in abdominal pain (P < 0.01) and improvement in stool frequency
Acute renal colic100 patientsSingle doseComparable efficacy to diclofenac for pain relief
Labor pain managementVariesDuring laborEffective cervical dilation with minimal side effects

Safety Profile

Drotaverine hydrochloride is generally well-tolerated. Common side effects include nausea and dizziness; however, serious adverse effects are rare. The drug does not penetrate the central nervous system significantly, reducing the risk of central side effects typically associated with antispasmodics.

Mecanismo De Acción

El hidrocloruro de diproteverina ejerce sus efectos bloqueando los canales de calcio en las células del músculo liso. Esta inhibición reduce la entrada de iones calcio, lo que lleva a la relajación del músculo liso y la vasodilatación. El compuesto se dirige principalmente a los canales de calcio de tipo L, que son cruciales para la contracción muscular y la regulación del tono vascular .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

El hidrocloruro de diproteverina es único en su estructura específica, que permite la inhibición dirigida de los canales de calcio con efectos secundarios mínimos. Su combinación de efectos vasodilatadores y antiespasmódicos lo hace particularmente útil para tratar afecciones cardiovasculares .

Actividad Biológica

Diproteverine hydrochloride, commonly known as drotaverine hydrochloride (DHC), is a synthetic derivative of the natural isoquinoline alkaloid papaverine. It is primarily classified as an antispasmodic agent, used to relieve smooth muscle spasms in various clinical conditions. This article explores the biological activity of DHC, focusing on its mechanisms of action, efficacy in clinical studies, and potential applications in treating specific medical conditions.

Drotaverine acts primarily as a phosphodiesterase-4 (PDE4) inhibitor , which prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to smooth muscle relaxation, making DHC effective in alleviating spasms in the gastrointestinal and genitourinary tracts. Additionally, Drotaverine exhibits properties as a L-type voltage-operated calcium channel blocker , further contributing to its antispasmodic effects .

Key Mechanisms:

  • PDE4 Inhibition : Increases cAMP levels, promoting smooth muscle relaxation.
  • Calcium Channel Blockade : Reduces calcium influx into smooth muscle cells, enhancing relaxation.

Pharmacokinetics

The pharmacokinetic profile of DHC reveals significant variability in absorption and metabolism:

  • Bioavailability : Ranges from 24.5% to 91%, with an average of 58.2% following an oral dose of 80 mg.
  • Volume of Distribution : Approximately 193 L after oral administration.
  • Metabolism : Primarily hepatic, with major metabolites being glucuronidated forms excreted via bile .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy and safety of DHC in various conditions, particularly irritable bowel syndrome (IBS) and renal colic.

Case Study: Drotaverine in Irritable Bowel Syndrome

A randomized controlled trial involving 144 patients with IBS demonstrated that DHC significantly reduced abdominal pain and improved stool frequency compared to placebo. Key findings included:

  • Pain Reduction : Measured by the Visual Analog Scale (VAS), pain intensity decreased significantly (P < .01).
  • Stool Frequency Improvement : Enhanced stool frequency was observed in all IBS types except IBS-C .
Outcome MeasureDrotaverine Group (n=72)Placebo Group (n=72)P Value
Pain Severity (VAS)Decreased significantlyNo significant change< .01
Stool FrequencyIncreasedNo significant change< .01

Case Study: Drotaverine in Renal Colic

Another study assessed the effectiveness of intramuscular DHC compared to diclofenac in patients with renal colic. Results indicated:

  • Pain Reduction : Both treatments provided significant pain relief at 30 minutes, with DHC showing a slightly higher reduction (61.3% vs. 60.4%) at 60 minutes.
  • Safety Profile : No significant differences were noted between the two groups regarding adverse effects .
CharacteristicDrotaverine GroupDiclofenac GroupP Value
Pain Reduction (%) at 60 min61.3%60.4%NS
Need for Rescue Medication (%)10%12%NS

Potential Applications

Beyond its antispasmodic properties, recent research suggests that DHC may have potential applications in oncology due to its cytostatic effects on various human tumor cell lines. Studies indicate that drotaverine can inhibit tumor cell proliferation at concentrations as low as 3.0 μM .

Propiedades

Número CAS

69373-88-2

Fórmula molecular

C26H36ClNO4

Peso molecular

462.0 g/mol

Nombre IUPAC

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H

Clave InChI

AWQPJKUSDUHYIX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl

SMILES canónico

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl

Key on ui other cas no.

69373-88-2

Números CAS relacionados

69373-95-1 (Parent)

Sinónimos

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride

Origen del producto

United States

Synthesis routes and methods

Procedure details

5.0 g (0.0113 mole) of N-[2-(3,4-diisopropoxyphenyl)-ethyl]-3,4-diethoxyphenylacetamide, 100 ml benzene, and 2.3 g (0.015 mole) of phosphorus oxychloride were introduced successively into a 250 ml 3-necked flask after being passed through an atmosphere of nitrogen. The mixture was heated under reflux with stirring over a period of 2 hours, 70 ml of solvent removed by distillation, 30 ml of ethanol, 1 ml of 12 N hydrochloric acid added and the bulk of solvent removed by distillation under reduced pressure. The residue obtained was washed several times with ether, taken up again in solution in 15 ml of ethanol, and 120 ml of ether added slowly. The slowly precipitated product was dried to give 2.93 g of 1-(3'4'-diethoxybenzyl)-6,7-diisopropoxy-3,4-dihydroisoquinoline hydrochloride. Yield=57%, m.p. 187° C.
Name
N-[2-(3,4-diisopropoxyphenyl)-ethyl]-3,4-diethoxyphenylacetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.